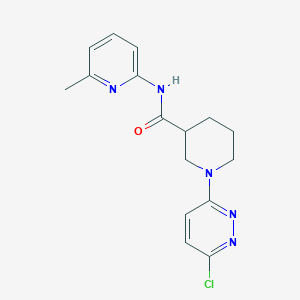

1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC14780298

Molecular Formula: C16H18ClN5O

Molecular Weight: 331.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18ClN5O |

|---|---|

| Molecular Weight | 331.80 g/mol |

| IUPAC Name | 1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide |

| Standard InChI | InChI=1S/C16H18ClN5O/c1-11-4-2-6-14(18-11)19-16(23)12-5-3-9-22(10-12)15-8-7-13(17)20-21-15/h2,4,6-8,12H,3,5,9-10H2,1H3,(H,18,19,23) |

| Standard InChI Key | KTGPQYCUQMJZSJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl |

Introduction

The compound 1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide is a heterocyclic organic molecule. This compound belongs to a class of molecules that often exhibit significant pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer effects. Its structure combines pyridazine and pyridine rings with a piperidine carboxamide backbone, indicating potential bioactivity.

Synthesis

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions:

-

Preparation of 6-chloropyridazine derivatives: Chlorination of pyridazine using reagents such as phosphorus oxychloride.

-

Coupling with piperidine carboxylic acid: Formation of an amide bond under dehydrating conditions (e.g., EDC or DCC coupling agents).

-

Substitution with methylpyridine: Nucleophilic substitution or palladium-catalyzed cross-coupling methods.

Table 2: Hypothetical Biological Applications

| Target Area | Potential Effect | Mechanism of Action |

|---|---|---|

| Bacterial Infections | Antimicrobial | Inhibition of bacterial enzymes |

| Inflammation | Anti-inflammatory | Modulation of cytokine production |

| Neurological Disorders | CNS activity | Interaction with neurotransmitter systems |

Research Findings

Studies on related compounds highlight the following:

-

Pharmacokinetics: Chlorinated heterocycles exhibit moderate bioavailability due to their lipophilicity but may face challenges with aqueous solubility .

-

Toxicity Profiles: Similar molecules show low acute toxicity but require further evaluation for chronic exposure .

-

Structure-Activity Relationship (SAR): Substituents on the pyridazine and pyridine rings significantly influence activity, particularly at positions that enhance hydrogen bonding or steric interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume